N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide
CAS No.: 1040674-53-0
Cat. No.: VC11919741
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-53-0 |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 4-(cyclopropanecarbonylamino)-N-[2-[[2-(4-ethoxyphenyl)acetyl]amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C23H27N3O4/c1-2-30-20-11-3-16(4-12-20)15-21(27)24-13-14-25-22(28)17-7-9-19(10-8-17)26-23(29)18-5-6-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,24,27)(H,25,28)(H,26,29) |
| Standard InChI Key | DTPKOYYWNCLADL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Introduction
Synthesis
The synthesis of such a compound would typically involve multiple steps, including:
-
Formation of the Cyclopropanecarboxamide Core: This might involve the reaction of cyclopropane derivatives with carboxylic acid derivatives.
-
Introduction of the Phenyl Ring: Arylation reactions could be used to attach a phenyl group to the cyclopropanecarboxamide core.
-
Attachment of the Ethoxyphenyl Acetamido Group: This would involve the reaction of an ethoxyphenyl amine with a chloroacetyl derivative, followed by coupling with the cyclopropanecarboxamide intermediate.
Spectroscopic Analysis
Spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HR-MS would be essential for characterizing the compound. These techniques help identify functional groups, confirm the molecular structure, and determine purity.
Potential Applications
While specific applications for N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide are not documented, compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or as intermediates in organic synthesis.
Note
The specific compound N-[4-({2-[2-(4-ethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide is not documented in the available literature, so this article provides a general overview based on related compounds and principles of organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume